methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique structure combining a bromophenyl group, an imidazo[4,5-c]pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or a brominating agent.
Coupling with Benzoate Ester: The final step involves coupling the imidazo[4,5-c]pyridine derivative with methyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[4,5-c]pyridine ring.
Reduction: Reduction reactions can target the carbonyl group or the bromophenyl moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions that facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Products may include oxidized derivatives of the imidazo[4,5-c]pyridine ring.
Reduction: Reduced forms of the carbonyl or bromophenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Research: The compound can be used in studies investigating the biological activity of imidazo[4,5-c]pyridine derivatives.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-c]pyridine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a bromophenyl group and a benzoate ester.
Imidazo[4,5-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Bromophenyl Imidazole Derivatives: Compounds combining bromophenyl and imidazole moieties.
Uniqueness
Methyl 4-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of structural features, which confer specific chemical and biological properties. Its potential for diverse applications in medicinal chemistry, biological research, and materials science sets it apart from simpler or less versatile compounds.
Properties
Molecular Formula |
C21H19BrN4O3 |
---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
methyl 4-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19BrN4O3/c1-29-20(27)14-4-8-16(9-5-14)25-21(28)26-11-10-17-18(24-12-23-17)19(26)13-2-6-15(22)7-3-13/h2-9,12,19H,10-11H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
LRDWRDXROKGQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)Br)N=CN3 |
Origin of Product |
United States |
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